

Application Notes and Protocols: Elucidating the Structure of 10-Hydroxydihydroperaksine using NMR Spectroscopy

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Compound of Interest

Compound Name: 10-Hydroxydihydroperaksine

Cat. No.: B15591247

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of novel chemical entities, particularly in the field of natural product chemistry.^{[1][2]} This application note provides a detailed protocol for the use of one- and two-dimensional NMR experiments to determine the planar structure of a hypothetical novel natural product, **10-Hydroxydihydroperaksine**. The methodologies described herein are fundamental for researchers engaged in the isolation and characterization of new bioactive compounds.

The structural determination of a new molecule relies on a suite of NMR experiments, including ¹H NMR, ¹³C NMR, Distortionless Enhancement by Polarization Transfer (DEPT), Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).^[3] These experiments provide through-bond connectivity information, allowing for the comprehensive assembly of the molecular framework.

Data Presentation: NMR Spectroscopic Data for 10-Hydroxydihydroperaksine

The following tables summarize the hypothetical quantitative NMR data obtained for **10-Hydroxydihydroperaksine** in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C.

Table 1: ^1H and ^{13}C NMR Data for **10-Hydroxydihydroperaksine**

| Position | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) |
|----------------|------------------------|------------------------|------------------------|
| 1 | 35.2 | 1.85, 1.95 | m |
| 2 | 28.1 | 1.60 | m |
| 3 | 42.5 | 2.10 | m |
| 4 | 141.2 | - | - |
| 5 | 121.7 | 5.40 | d (5.0) |
| 6 | 39.8 | 2.25 | m |
| 7 | 25.9 | 1.70, 1.80 | m |
| 8 | 36.4 | 1.55, 1.65 | m |
| 9 | 48.3 | 2.05 | dd (10.0, 4.5) |
| 10 | 75.1 | 4.10 | t (3.0) |
| 11 | 55.6 | 3.30 | s |
| 12 | 178.2 | - | - |
| 13 | 21.4 | 1.15 | s |
| 14 | 29.7 | 1.25 | s |
| 15 | 33.6 | 0.95 | s |
| 16 | 22.8 | 1.05 | s |
| 17 | 16.5 | 1.00 | d (7.0) |
| OCH_3 | 51.5 | 3.65 | s |
| OH | - | 2.50 | br s |

Table 2: Key 2D NMR Correlations for **10-Hydroxydihydroperaksine**

| Proton(s) | COSY Correlations (^1H - ^1H) | HMBC Correlations (^1H - ^{13}C) |
|---------------------------|---------------------------------------------------|------------------------------------------------------|
| H-1 (1.85, 1.95) | H-2 | C-2, C-3, C-10, C-11 |
| H-2 (1.60) | H-1, H-3 | C-1, C-3, C-4 |
| H-3 (2.10) | H-2 | C-2, C-4, C-5, C-12 |
| H-5 (5.40) | H-6 | C-3, C-4, C-6, C-10 |
| H-6 (2.25) | H-5, H-7 | C-4, C-5, C-7, C-8 |
| H-9 (2.05) | H-11 | C-1, C-8, C-10, C-11, C-13 |
| H-10 (4.10) | - | C-1, C-8, C-9, C-11 |
| H-11 (3.30) | H-9 | C-1, C-9, C-10, C-12, C-13 |
| H ₃ -13 (1.15) | - | C-1, C-11, C-12, C-14 |
| H ₃ -14 (1.25) | - | C-8, C-13, C-15, C-16 |
| H ₃ -15 (0.95) | - | C-14, C-16 |
| H ₃ -16 (1.05) | - | C-14, C-15 |
| H ₃ -17 (1.00) | H-6 | C-5, C-6, C-7 |
| OCH ₃ (3.65) | - | C-12 |

Experimental Protocols

Sample Preparation

- Dissolution: Accurately weigh 5-10 mg of purified **10-Hydroxydihydroperaksine** and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into the NMR tube.

- Degassing (Optional): For sensitive or long-term experiments, degas the sample by bubbling a slow stream of nitrogen or argon gas through the solution for several minutes.

NMR Data Acquisition

All spectra should be acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

1. ^1H NMR Spectroscopy:

- Pulse Program: zg30
- Number of Scans: 16
- Acquisition Time: 3.28 s
- Relaxation Delay: 2.0 s
- Spectral Width: 20 ppm
- Temperature: 298 K

2. ^{13}C NMR Spectroscopy:

- Pulse Program: zgpg30
- Number of Scans: 1024
- Acquisition Time: 1.09 s
- Relaxation Delay: 2.0 s
- Spectral Width: 240 ppm
- Proton Decoupling: Power-gated decoupling

3. DEPT-135 Spectroscopy:

- Pulse Program: dept135

- Number of Scans: 256
- Relaxation Delay: 2.0 s
- Spectral Width: 240 ppm
- This experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons will be absent.

4. COSY Spectroscopy:

- Pulse Program: cosygpqf
- Number of Scans: 4
- Relaxation Delay: 1.5 s
- Data Points: 2048 (F2) x 256 (F1)
- Spectral Width: 12 ppm in both dimensions

5. HSQC Spectroscopy:

- Pulse Program: hsqcedetgpsisp2.3
- Number of Scans: 8
- Relaxation Delay: 1.5 s
- Data Points: 2048 (F2) x 256 (F1)
- Spectral Width: 12 ppm (¹H) x 165 ppm (¹³C)
- ¹J(C,H) Coupling Constant: Optimized for 145 Hz

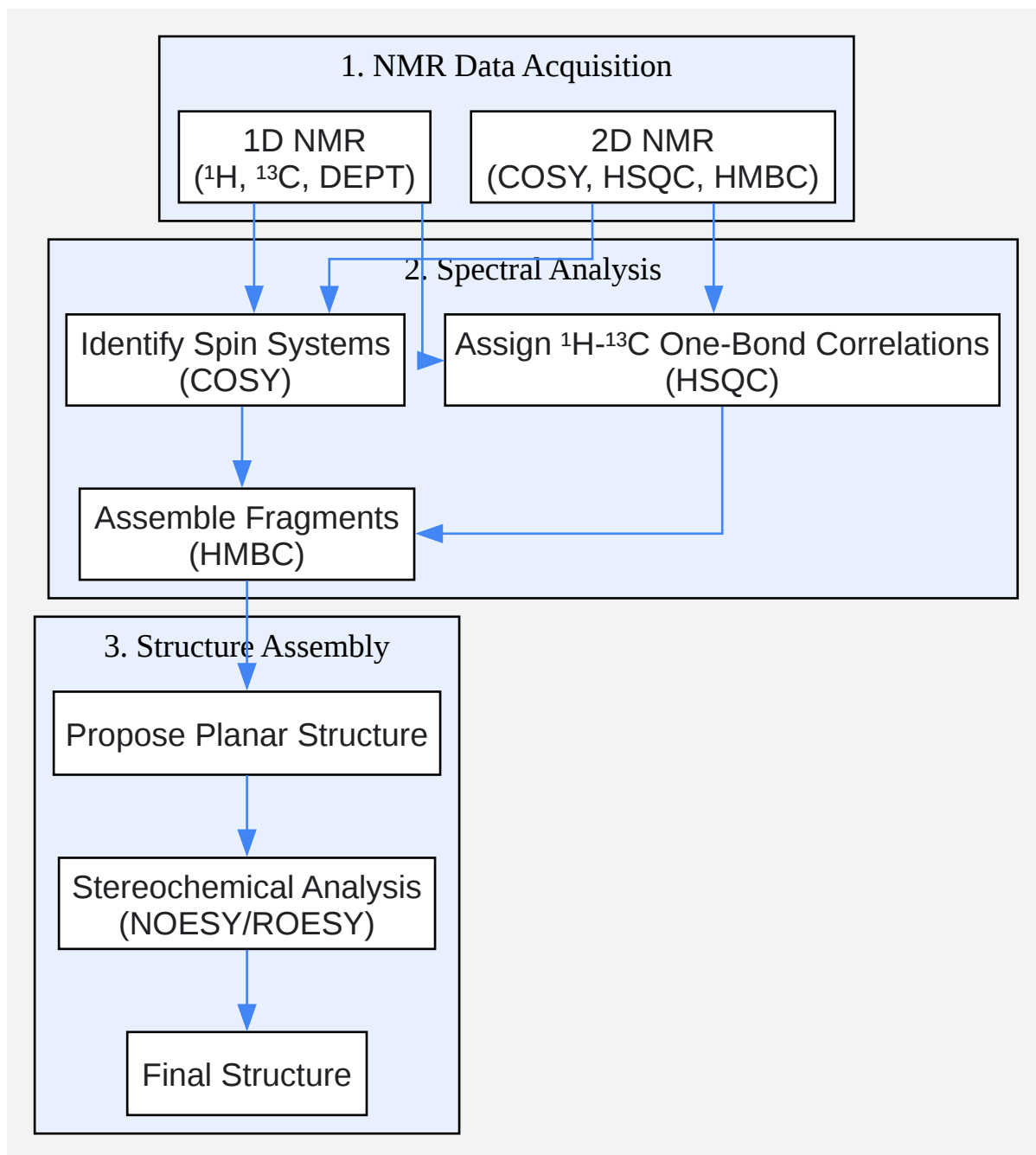
6. HMBC Spectroscopy:

- Pulse Program: hmbcgpndqf

- Number of Scans: 16
- Relaxation Delay: 1.5 s
- Data Points: 2048 (F2) x 256 (F1)
- Spectral Width: 12 ppm (^1H) x 220 ppm (^{13}C)
- Long-range Coupling Constant ($^n\text{J}(\text{C},\text{H})$): Optimized for 8 Hz

Visualization of Workflow and Structural Connectivity

The following diagrams illustrate the logical workflow for structure elucidation and the key correlations used to assemble the carbon skeleton of **10-Hydroxydihydroperaksine**.



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References

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